molecular formula C17H27N3O2 B5903276 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol

2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol

Número de catálogo B5903276
Peso molecular: 305.4 g/mol
Clave InChI: RXZYHVFQDOUIOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling and is implicated in several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

Aplicaciones Científicas De Investigación

2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol inhibits BTK phosphorylation and downstream signaling events, leading to decreased cell proliferation and increased apoptosis in CLL, MCL, and WM cell lines. In vivo studies have demonstrated that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol inhibits tumor growth in xenograft models of CLL and MCL. These findings suggest that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has potential as a therapeutic agent for B-cell malignancies.

Mecanismo De Acción

2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol binds to the active site of BTK and irreversibly inhibits its activity. BTK is a critical component of B-cell receptor signaling, and its inhibition leads to decreased downstream signaling events, including activation of PLCγ2, PKC, and NF-κB. This ultimately leads to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancies. This leads to decreased cell proliferation and increased apoptosis in vitro and in vivo. 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6, in preclinical models of rheumatoid arthritis. These findings suggest that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol may have potential as a therapeutic agent for both B-cell malignancies and inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol is its specificity for BTK, which reduces the potential for off-target effects. Another advantage is its irreversible binding to BTK, which may lead to sustained inhibition of downstream signaling events. However, one limitation of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

For 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol include clinical trials in B-cell malignancies and inflammatory diseases. Additionally, studies are needed to investigate the potential synergy of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors. Finally, studies are needed to investigate the potential for resistance to 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol and to identify biomarkers that may predict response to therapy.

Métodos De Síntesis

The synthesis method of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol involves several steps. Firstly, 2-furylmethylamine is reacted with tert-butyl acrylate to form the corresponding amide. The amide is then reduced with sodium borohydride to produce the corresponding amine. The amine is reacted with pyrazole-3-carboxaldehyde to form the pyrazole intermediate. Finally, the pyrazole intermediate is coupled with 1-bromo-3-chloropropane in the presence of a base to produce 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol.

Propiedades

IUPAC Name

2-[(3-tert-butyl-1H-pyrazol-5-yl)methyl-(furan-2-ylmethyl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-5-14(12-21)20(11-15-7-6-8-22-15)10-13-9-16(19-18-13)17(2,3)4/h6-9,14,21H,5,10-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZYHVFQDOUIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CC=CO1)CC2=CC(=NN2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.